molecular formula C20H16Cl2N6O2S B11245472 N-(3,5-dichlorophenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B11245472
M. Wt: 475.4 g/mol
InChI Key: CQZKKVPDUJRYIT-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazolo-triazine core, a dichlorophenyl group, and a sulfanyl-acetamide moiety

Properties

Molecular Formula

C20H16Cl2N6O2S

Molecular Weight

475.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[6-[(4-methylphenyl)methyl]-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16Cl2N6O2S/c1-11-2-4-12(5-3-11)6-16-18(30)24-19-25-26-20(28(19)27-16)31-10-17(29)23-15-8-13(21)7-14(22)9-15/h2-5,7-9H,6,10H2,1H3,(H,23,29)(H,24,25,30)

InChI Key

CQZKKVPDUJRYIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-triazine core, followed by the introduction of the dichlorophenyl group and the sulfanyl-acetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. Industrial production also emphasizes cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolo-triazine core or the dichlorophenyl group.

    Substitution: Halogen substitution reactions can occur on the dichlorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolo-triazine derivatives, and halogen-substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-Dichlorophenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolo-triazine core is particularly important for its binding affinity and specificity, while the dichlorophenyl group enhances its lipophilicity and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide
  • N-(3,5-Dichlorophenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide

Uniqueness

The uniqueness of N-(3,5-Dichlorophenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-(3,5-Dichlorophenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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